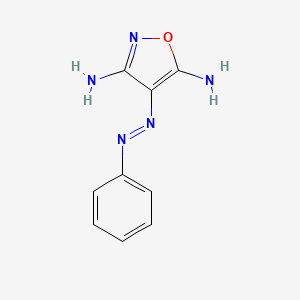
4-(Phenyldiazenyl)isoxazole-3,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Phenyldiazenyl)isoxazole-3,5-diamine, also known as PADID, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the isoxazole family and contains a phenyl group and a diazenyl group. In
Wirkmechanismus
The mechanism of action of 4-(Phenyldiazenyl)isoxazole-3,5-diamine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, 4-(Phenyldiazenyl)isoxazole-3,5-diamine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. 4-(Phenyldiazenyl)isoxazole-3,5-diamine has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
4-(Phenyldiazenyl)isoxazole-3,5-diamine has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, 4-(Phenyldiazenyl)isoxazole-3,5-diamine has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models. 4-(Phenyldiazenyl)isoxazole-3,5-diamine has also been shown to enhance the activity of antioxidant enzymes and reduce oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(Phenyldiazenyl)isoxazole-3,5-diamine in lab experiments is its high solubility in water and organic solvents, which makes it easy to handle and manipulate. However, one limitation is that 4-(Phenyldiazenyl)isoxazole-3,5-diamine is a relatively new compound, and its properties and applications are still being explored. Therefore, more research is needed to fully understand its potential advantages and limitations in lab experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 4-(Phenyldiazenyl)isoxazole-3,5-diamine. One direction is to explore its potential as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and infectious diseases. Another direction is to investigate its potential as a plant growth regulator for crop improvement. Additionally, 4-(Phenyldiazenyl)isoxazole-3,5-diamine can be used as a building block for the synthesis of novel materials with unique properties, which can have applications in various fields such as electronics, energy, and catalysis.
Conclusion:
In conclusion, 4-(Phenyldiazenyl)isoxazole-3,5-diamine is a promising compound with potential applications in various fields. Its synthesis method is simple and efficient, and it has been shown to possess anti-cancer, anti-inflammatory, and anti-microbial properties. Although more research is needed to fully understand its properties and applications, the future directions for 4-(Phenyldiazenyl)isoxazole-3,5-diamine research are promising.
Synthesemethoden
The synthesis of 4-(Phenyldiazenyl)isoxazole-3,5-diamine involves the reaction of 4-nitrophenylhydrazine with 3,5-diamino-isoxazole in the presence of a reducing agent such as sodium dithionite. The reaction proceeds through a diazo-coupling mechanism to give 4-(Phenyldiazenyl)isoxazole-3,5-diamine as a yellow crystalline solid. This method is simple, efficient, and provides a high yield of the product.
Wissenschaftliche Forschungsanwendungen
4-(Phenyldiazenyl)isoxazole-3,5-diamine has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 4-(Phenyldiazenyl)isoxazole-3,5-diamine has been shown to possess anti-cancer, anti-inflammatory, and anti-microbial properties. In agriculture, 4-(Phenyldiazenyl)isoxazole-3,5-diamine has been used as a plant growth regulator to enhance crop yield and quality. In material science, 4-(Phenyldiazenyl)isoxazole-3,5-diamine has been used as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
IUPAC Name |
4-phenyldiazenyl-1,2-oxazole-3,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c10-8-7(9(11)15-14-8)13-12-6-4-2-1-3-5-6/h1-5H,11H2,(H2,10,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBYVDQDSTVWIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(ON=C2N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Isoxazolediamine, 4-(phenylazo)- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2624812.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2624814.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3,4-dihydro-1H-isochromene-8-carboxamide;hydrochloride](/img/structure/B2624816.png)
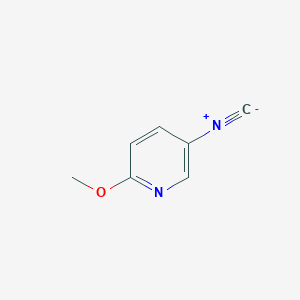
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2624821.png)
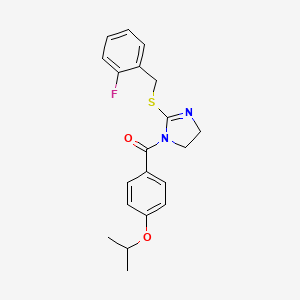
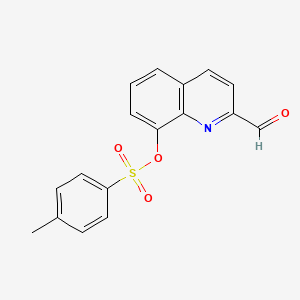
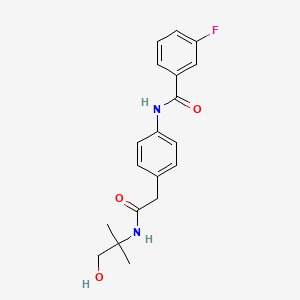
![4-(4-(benzyloxy)phenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2624828.png)

![4-chloro-2-(9-chloro-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2624830.png)
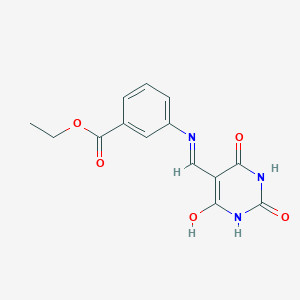
![5-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2624833.png)